molecular formula C9H10N2O B12904531 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine

6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12904531
M. Wt: 162.19 g/mol
InChI Key: CUPAXBGJTRDVFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine is an organic compound with the chemical formula C9H8N2O. It belongs to the pyrrolopyridine class of heterocyclic compounds. The compound’s structure consists of a pyrrolo[2,3-b]pyridine core with a methoxy group (OCH3) at position 6 and a methyl group (CH3) at position 3.

Preparation Methods

The synthesis of 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine involves several steps. One common synthetic route is as follows:

    Starting Material: Begin with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

    Reaction: React the starting material with an R-substituted aldehyde at 50 °C to obtain the desired compound.

Chemical Reactions Analysis

6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions may include modified pyrrolopyridine derivatives.

Scientific Research Applications

This compound finds applications in several scientific fields:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its inhibitory activity against fibroblast growth factor receptors (FGFRs).

    Biological Studies: Scientists investigate its effects on cell proliferation, apoptosis, migration, and invasion.

    Chemical Biology: Its unique structure makes it valuable for studying receptor interactions and signaling pathways.

Mechanism of Action

The precise mechanism by which 6-Methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine exerts its effects involves interactions with FGFRs. Further research is needed to elucidate the molecular targets and pathways involved.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-methoxy-3-methyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H10N2O/c1-6-5-10-9-7(6)3-4-8(11-9)12-2/h3-5H,1-2H3,(H,10,11)

InChI Key

CUPAXBGJTRDVFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C=CC(=N2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.